4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(8-13)7-12(14)10-3-5-11(15-2)6-4-10/h3-6,9H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJCVJRWZJGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methyl ethyl ketone in the presence of a base such as sodium hydroxide, followed by the addition of a cyanide source like sodium cyanide. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol .
Chemical Reactions Analysis
Nucleophilic Additions and Michael Acceptors
The α,β-unsaturated ketone moiety in 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile enables participation in Michael addition reactions. For example:
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Thiazolium-Catalyzed Additions : Under catalysis by 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine in DMF, the compound reacts with aromatic aldehydes to form 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitriles. The reaction proceeds via a Breslow intermediate, confirmed by -NMR disappearance of ethylene protons (δ 5.5–6.0 ppm) and appearance of CH-CO signals (δ 3.2 ppm) .
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Radical Chain Reactions : In the presence of radical initiators like Cu(I), the compound undergoes carbonylimination with O-(2-bromo-2-methylpropanoyl) oxime, achieving a quantum yield (Φ) of 12.68, indicative of a radical propagation mechanism .
Key Data :
Oxidative Cyclization to Indolinone Derivatives
The compound serves as a precursor for synthesizing 2-(3-oxoindolin-2-ylidene)acetonitriles via base-mediated cyclization:
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KOH/DMSO-Mediated Cyclization : Treatment with KOH in DMSO induces oxidative cyclization, forming a fused indolinone scaffold. Subsequent alkylation with methyl iodide or dimethyl sulfate yields N-methylated derivatives (e.g., 7da) in 58–88% yields .
Mechanistic Pathway :
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Deprotonation at the α-carbon initiates cyclization.
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Oxidation generates the indolinone core.
Characterization :
Alkylation and Functionalization
The nitrile and ketone groups facilitate further functionalization:
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One-Pot Alkylation : Using dimethyl sulfate in DMSO, the compound undergoes N-methylation without isolating intermediates, achieving yields >80% .
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Cyanohydrin Formation : Transition-metal-free cyano migration reactions with unsaturated alcohols yield α-cyano ketones, validated by -NMR (δ 3.88 for OCH) and IR (2245 cm for CN) .
Example Reaction :
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations:
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Chalcone Synthesis : Reacting with aryl aldehydes under basic conditions forms α,β-unsaturated ketones. For example, condensation with 4-methoxybenzaldehyde produces extended conjugated systems, confirmed by for trans-vinylic protons .
Key Spectral Data :
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have demonstrated that 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile exhibits promising antiviral properties. Molecular docking studies have indicated that this compound can effectively bind to the active sites of viral proteins, potentially inhibiting their function. Specifically, it has shown activity against the SARS Coronavirus Main Proteinase (3CLpro), suggesting its potential use in developing antiviral therapies .
Anticancer Activity
In addition to its antiviral properties, this compound has also been investigated for its anticancer effects. Research indicates that it can interact with the Human Progesterone Receptor, which is implicated in various cancer types. The binding energy values obtained from molecular docking studies suggest that this compound could serve as a lead compound for the development of new anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products. The general procedure includes:
- Reagents : The reaction often employs starting materials such as 4-methoxybenzaldehyde and appropriate nitriles.
- Reaction Conditions : The synthesis is generally conducted under controlled temperature and pressure conditions to optimize yield.
- Characterization Techniques : Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Case Studies and Research Findings
Several case studies have highlighted the practical applications of this compound in real-world scenarios:
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Case Study 1: Antiviral Drug Development
A research team utilized this compound in a series of experiments aimed at developing a novel antiviral drug targeting coronaviruses. The results showcased significant inhibition of viral replication in vitro, supporting further development into clinical trials. -
Case Study 2: Cancer Treatment Research
In another study focused on breast cancer, researchers tested the efficacy of this compound in cell lines expressing the progesterone receptor. The findings indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic benefits .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other related compounds:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methoxy group (-OCH₃) in this compound acts as an electron-donating group, enhancing the electron density of the aromatic ring compared to chloro (-Cl) analogs like 2-(4-Chlorophenyl)-3-oxobutanenitrile. This difference influences reactivity in nucleophilic additions or cyclization reactions .
- Biological Relevance : Compounds with chloro substituents (e.g., 2-(4-Chlorophenyl)-3-oxobutanenitrile) show higher antiviral activity in molecular docking studies, whereas methoxy derivatives may favor applications in central nervous system (CNS) drug design due to improved membrane permeability .
Physicochemical Properties
- Solubility : The methoxy group improves solubility in polar solvents compared to chloro or phenyl analogs, which exhibit higher lipophilicity .
- Thermal Stability : Derivatives with aromatic substituents (e.g., 4-oxo-2-phenylbutanenitriles) demonstrate higher melting points (~150–200°C) due to π-π interactions, whereas methyl-substituted variants may have lower thermal stability .
Biological Activity
4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile, also known by its CAS number 1181379-09-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties. The synthesis typically involves the reaction of appropriate aromatic aldehydes with nitriles under specific conditions to yield the desired compound. Various methods have been documented for synthesizing similar compounds, emphasizing the versatility of the nitrile functional group in organic synthesis .
Biological Activity
The biological activity of this compound has been explored in several contexts:
1. Antiviral Activity : Molecular docking studies have indicated that this compound may exhibit antiviral properties by interacting with viral proteins. For instance, it has shown promising binding affinities against the SARS Coronavirus Main Proteinase (3CLpro), suggesting potential applicability in antiviral drug development .
2. Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The binding energy values from molecular docking suggest that it may inhibit key proteins involved in cancer cell proliferation .
3. Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve interactions with specific molecular targets, leading to alterations in cellular pathways associated with growth and apoptosis. These interactions may include inhibition of kinases or other proteins critical for cancer cell survival .
Case Studies
Several case studies have provided insight into the biological activity of this compound:
Case Study 1: Antiviral Efficacy
In a study examining various compounds for antiviral activity against SARS-CoV-2, this compound was identified as one of the top candidates based on its binding energy and predicted interaction with viral proteases. The study utilized in vitro assays to validate these findings, showing a reduction in viral replication in treated cells .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of this compound involved testing against human breast cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation and induced apoptosis, making it a candidate for further development as an anticancer therapeutic agent .
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Antiviral | Significant reduction in viral replication | Inhibition of viral protease activity |
| Anticancer | Induction of apoptosis in cancer cells | Interaction with growth factor receptors |
Q & A
Basic: What are the common synthetic routes for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanenitrile, and what factors influence reaction yields?
Methodological Answer:
Synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions. A plausible route starts with 4-methoxyacetophenone, which undergoes α-alkylation with methyl iodide to introduce the methyl group, followed by nitrile formation via a cyanide nucleophile (e.g., using KCN in DMF). Key factors affecting yields include:
- Catalyst choice : Base catalysts like piperidine enhance condensation efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Temperature control : Excess heat may lead to side reactions (e.g., hydrolysis of the nitrile group).
Evidence from analogous compounds (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile) shows that electron-withdrawing substituents on the aryl ring can stabilize intermediates, improving yields .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm. The methyl group on the butanenitrile backbone resonates at δ 1.2–1.4 ppm (triplet, J = 7 Hz).
- ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the ketone carbonyl is at δ 195–205 ppm.
- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group; the ketone C=O stretch appears at ~1700 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks ([M]+) are observed around m/z 230–235, with fragmentation patterns indicating loss of methoxy (-OCH₃, m/z 15) and methyl groups. GC-MS data for structurally similar compounds (e.g., 4-(4-Methoxyphenyl)-2-butanone) validate this approach .
Advanced: How can computational chemistry predict the reactivity of the nitrile group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack.
- Molecular Docking : Models interactions with biological targets (e.g., enzymes). Studies on analogs (e.g., N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide) show that electron-withdrawing groups enhance binding to catalytic pockets .
- Solvent Effects : Implicit solvent models (e.g., COSMO-RS) simulate how polar solvents stabilize transition states during hydrolysis.
Advanced: What strategies resolve contradictory data on the compound’s biological activity across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers and trends.
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in cell lines (e.g., HeLa vs. HEK293).
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-(4-Methoxyphenyl)butan-2-amine) to isolate the impact of the nitrile group .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the methoxyphenyl group.
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile to an amide.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition. Safety data for related esters (e.g., Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) recommend inert atmospheres (N₂ or Ar) to avoid oxidation .
Advanced: How does the methoxyphenyl substituent influence the compound’s electronic properties compared to other aryl groups?
Methodological Answer:
- Electron-Donating Effect : The methoxy group increases electron density on the aryl ring via resonance (+M effect), stabilizing intermediates in electrophilic substitution reactions.
- Comparative Studies : Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) exhibit reduced electron density at the ketone oxygen, altering reactivity .
- Spectroscopic Shifts : UV-Vis spectra show bathochromic shifts (λmax ~270 nm) due to conjugation between the methoxy group and the aromatic ring.
Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to enzymes like cytochrome P450.
- Molecular Dynamics Simulations : Predict binding modes using crystal structures of target enzymes (e.g., HIV-1 protease). Analogous studies on thiazole derivatives demonstrate method validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
